
2-Amino-1-(1-methylindolin-5-yl)ethanol
Descripción general
Descripción
“2-Amino-1-(1-methylindolin-5-yl)ethanol” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is present in many important biological molecules. The compound also contains an ethanolamine group (2-aminoethanol), which is a colorless, viscous liquid with an odor reminiscent of ammonia .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as “2-Amino-1-(1-methylindolin-5-yl)ethanol,” have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole nucleus is capable of binding with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .
Anti-inflammatory Activity
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can be used to treat conditions characterized by inflammation. Research into the specific applications of “2-Amino-1-(1-methylindolin-5-yl)ethanol” in this area could lead to new therapeutic options .
Anticancer Activity
Indole derivatives have been explored for their potential in cancer therapy. Some compounds have demonstrated strong cytotoxicity against various human cancer cell lines, indicating that “2-Amino-1-(1-methylindolin-5-yl)ethanol” could be promising for further development as an anticancer agent. Its efficacy against colon, prostate, and lung cancer cell lines could be particularly noteworthy .
Antioxidant Activity
The antioxidant properties of indole derivatives are of interest due to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress, which is implicated in numerous diseases. “2-Amino-1-(1-methylindolin-5-yl)ethanol” may contribute to the development of new antioxidants .
Neuroprotective Activity
Indole derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat neurodegenerative diseases like Alzheimer’s disease. “2-Amino-1-(1-methylindolin-5-yl)ethanol” could potentially inhibit AChE, providing a therapeutic benefit in managing cognitive impairments associated with neurodegeneration .
Antimicrobial Activity
The antimicrobial effects of indole derivatives are well-documented, with applications against a broad spectrum of microorganisms. “2-Amino-1-(1-methylindolin-5-yl)ethanol” could be utilized in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-amino-1-(1-methylindolin-5-yl)ethanol, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-1-(1-methylindolin-5-yl)ethanol may affect a variety of biochemical pathways.
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-amino-1-(1-methyl-2,3-dihydroindol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKJAXTUURKFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-methylindolin-5-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





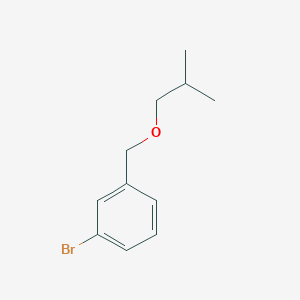
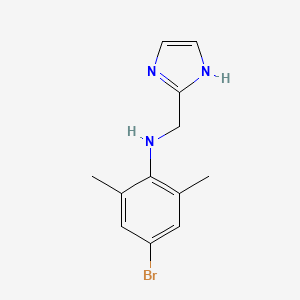

![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
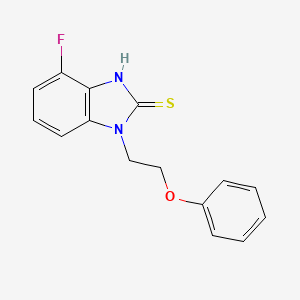
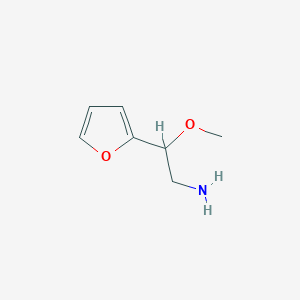
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
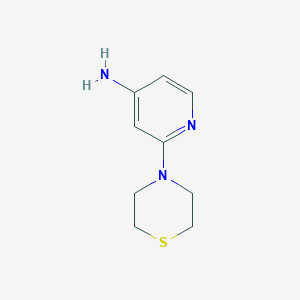
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)